molecular formula C8H5BrCl2F2O B1413325 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide CAS No. 1806276-10-7

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Cat. No. B1413325
CAS RN: 1806276-10-7
M. Wt: 305.93 g/mol
InChI Key: MLSOYGVIMLAGLS-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as o-DFB.


Molecular Structure Analysis

The molecular weight of 2,4-Dichloro-5-(difluoromethoxy)benzyl bromide is 305.93 g/mol. For more detailed structural information, it would be best to refer to a reliable chemical database or a chemistry professional.


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(difluoromethoxy)benzyl bromide has a molecular weight of 305.93 g/mol. For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database or a chemistry professional.

Safety and Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

1-(bromomethyl)-2,4-dichloro-5-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSOYGVIMLAGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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